molecular formula C16H21FN2O3 B6695318 N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide

N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide

Cat. No.: B6695318
M. Wt: 308.35 g/mol
InChI Key: OLFWWJWVOSBZMF-UHFFFAOYSA-N
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Description

N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide is a synthetic organic compound that features a piperidine ring substituted with a fluoro-hydroxybenzoyl group and a methylpropanamide moiety

Properties

IUPAC Name

N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-10(2)15(21)18-11-5-4-8-19(9-11)16(22)14-12(17)6-3-7-13(14)20/h3,6-7,10-11,20H,4-5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFWWJWVOSBZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCN(C1)C(=O)C2=C(C=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro-hydroxybenzoyl group: This step often involves the use of fluorinated benzoyl chloride and a suitable base to facilitate the substitution reaction.

    Attachment of the methylpropanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxybenzoyl group may play a crucial role in binding to these targets, while the piperidine ring and methylpropanamide moiety contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

  • N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-4-yl]-2-methylpropanamide
  • N-[1-(2-chloro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide
  • N-[1-(2-fluoro-6-methoxybenzoyl)piperidin-3-yl]-2-methylpropanamide

Comparison:

  • N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide is unique due to the presence of both a fluoro and hydroxy group on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity.
  • Compounds with different substituents (e.g., chloro or methoxy) may exhibit different pharmacokinetic and pharmacodynamic properties, making them suitable for different applications.

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